N-[(3-aminocyclobutyl)methyl]cyclopentanecarboxamide
Description
N-[(3-Aminocyclobutyl)methyl]cyclopentanecarboxamide is a cyclopentane-based carboxamide derivative featuring a 3-aminocyclobutylmethyl substituent. Cyclopentanecarboxamide scaffolds are notable for their conformational rigidity, which enhances binding affinity to biological targets such as enzymes and receptors .
Properties
Molecular Formula |
C11H20N2O |
|---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
N-[(3-aminocyclobutyl)methyl]cyclopentanecarboxamide |
InChI |
InChI=1S/C11H20N2O/c12-10-5-8(6-10)7-13-11(14)9-3-1-2-4-9/h8-10H,1-7,12H2,(H,13,14) |
InChI Key |
SYGPUSNPDIXPMD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(=O)NCC2CC(C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-aminocyclobutyl)methyl]cyclopentanecarboxamide typically involves the reaction of cyclopentanecarboxylic acid with 3-aminocyclobutylmethanol under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(3-aminocyclobutyl)methyl]cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The amine group in the compound can participate in nucleophilic substitution reactions with electrophiles like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines.
Scientific Research Applications
N-[(3-aminocyclobutyl)methyl]cyclopentanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3-aminocyclobutyl)methyl]cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Hydrazine-Carbonothioyl Derivatives ()
Several cyclopentanecarboxamide derivatives with hydrazine-carbonothioyl moieties exhibit distinct synthetic and physicochemical properties:
| Compound ID | Yield (%) | Melting Point (°C) | Key Substituent |
|---|---|---|---|
| 2.12 | 59 | 158–161 | 2-Phenoxyacetyl |
| 2.13 | 63 | 148–150 | 2-(Phenylthio)acetyl |
| 2.14 | 66 | 193–195 | Benzoyl |
| 2.15 | 56 | 195–197 | 2-Aminobenzoyl |
Key Observations :
- The benzoyl-substituted derivative (2.14) achieves the highest yield (66%), suggesting superior synthetic efficiency.
- Electron-withdrawing groups (e.g., phenylthio in 2.13) correlate with lower melting points, likely due to reduced crystallinity.
Fentanyl Analogs ()
Cyclopentyl fentanyl (N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]-cyclopentanecarboxamide) shares the cyclopentanecarboxamide core but incorporates a piperidinyl-phenethyl pharmacophore. This modification enhances µ-opioid receptor binding, distinguishing it from simpler carboxamides like N-[(3-aminocyclobutyl)methyl]cyclopentanecarboxamide .
Tetrazole and Indole Derivatives ()
- N-(3-Aminocyclobutyl)-1H-tetrazole-5-carboxamide (ZINC87440467): This analog replaces the cyclopentane ring with a tetrazole group, a bioisostere for carboxylic acids. It was identified as a top candidate in virtual screening against Leishmania mexicana, highlighting the importance of heterocyclic substituents in antiparasitic activity .
- 2-Cyclopentyl-1H-indole (96): Synthesized from N-(o-tolyl)cyclopentanecarboxamide, this compound exhibits moderate yield (40%) and a melting point of 80–82°C. Its indole core contrasts with the aminocyclobutyl group in the target compound, affecting solubility and target selectivity .
Physicochemical Properties of Methoxyphenyl Analogs ()
N-[(2-Methoxyphenyl)methyl]cyclopentanecarboxamide serves as a benchmark for lipophilicity and bioavailability:
| Property | Value |
|---|---|
| Molecular Weight | 233.31 g/mol |
| logP | 2.70 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 32.84 Ų |
The high logP value (2.70) suggests favorable membrane permeability, a trait likely shared by this compound due to its hydrophobic cyclopentane and cyclobutyl groups .
Cyclobutane vs. Cyclopentane Carboxamides ()
N-[3-(Aminomethyl)phenyl]cyclobutanecarboxamide (CAS: 926247-04-3) replaces the cyclopentane ring with a smaller cyclobutane. This structural change increases ring strain but may enhance binding to compact enzymatic pockets, illustrating the trade-off between stability and target affinity .
Biological Activity
N-[(3-aminocyclobutyl)methyl]cyclopentanecarboxamide is a compound of interest in medicinal chemistry and biological research due to its potential applications in various therapeutic areas. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
This compound has the molecular formula and a molecular weight of approximately 183.26 g/mol. Its structure features a cyclopentane ring and an aminocyclobutane moiety, which contribute to its reactivity and interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The amino group can form hydrogen bonds with biological molecules, enhancing binding affinity and specificity. Additionally, the carboxamide group may participate in various biochemical reactions, modulating enzymatic activities or receptor functions.
Biological Activity Overview
- Enzyme Inhibition :
- Cell Proliferation :
-
Receptor Binding :
- The compound's structural features allow it to act as a ligand for various receptors, potentially influencing signaling pathways related to cell growth and differentiation.
Case Studies
- FASN Inhibition in Cancer :
- Metabolic Effects :
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(3-aminocyclobutyl)cyclobutanecarboxamide | Cyclobutane ring | Enzyme substrate studies, potential FASN inhibition |
| N-(3-aminocyclopentyl)cyclopentanecarboxamide | Cyclopentane ring | Similar enzyme interactions but different steric effects |
| N-(3-aminocyclohexyl)cyclohexanecarboxamide | Cyclohexane ring | Different reactivity due to increased ring size |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
